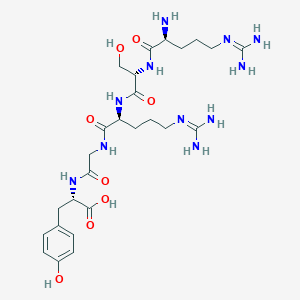

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine is a synthetic peptide featuring two N⁵-(diaminomethylidene)-L-ornithine residues linked via L-seryl and glycyl bridges to a terminal L-tyrosine moiety. The diaminomethylidene group (HN=C(NH₂)₂) modifies the ornithine side chain, introducing a positively charged amidine functional group. While its specific biological role remains underexplored, analogs with similar modifications have demonstrated roles in biochemical regulation and enzyme inhibition .

Properties

CAS No. |

911427-96-8 |

|---|---|

Molecular Formula |

C26H43N11O8 |

Molecular Weight |

637.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H43N11O8/c27-16(3-1-9-32-25(28)29)21(41)37-19(13-38)23(43)36-17(4-2-10-33-26(30)31)22(42)34-12-20(40)35-18(24(44)45)11-14-5-7-15(39)8-6-14/h5-8,16-19,38-39H,1-4,9-13,27H2,(H,34,42)(H,35,40)(H,36,43)(H,37,41)(H,44,45)(H4,28,29,32)(H4,30,31,33)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

UXUMNIVRNKXWNU-VJANTYMQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automation and continuous flow synthesis techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

Reduction: Reduction reactions may target the diaminomethylidene groups, converting them to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains, particularly at the serine and glycine residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while reduction of the diaminomethylidene groups results in primary amines.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.

Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.

Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. Additionally, the peptide backbone can interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with four structurally related peptides/derivatives:

Key Observations

Charge and Solubility :

- The target compound and its peptide analogs () exhibit high positive charge density due to amidine groups, enhancing solubility in polar solvents and affinity for anionic targets. In contrast, EIPA () is a small molecule with moderate solubility but superior membrane permeability .

- Nα-Benzoyl derivatives () balance hydrophobicity (benzoyl) and charge (amidine), making them suitable for membrane-associated studies .

Biological Activity: Peptides with multiple diaminomethylidene-ornithyl residues (e.g., ) may mimic polyarginine sequences, facilitating cell-penetrating or antimicrobial activity. However, explicit data for the target compound is lacking . EIPA’s efficacy as a sodium-hydrogen exchanger (NHE) inhibitor highlights the role of amidine groups in competitive ion-binding, suggesting analogous mechanisms for the target compound .

Safety and Handling: Compounds with diaminomethylidene groups (e.g., ) often require precautions against skin/eye irritation. The target compound likely shares these hazards, necessitating PPE during handling .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine is a complex peptide compound notable for its intricate structure and potential biological activities. This article delves into its biological activity, synthesis, and implications in research and medicine.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 800 g/mol. The structure includes multiple amino acids linked in a specific sequence, which contributes to its biological function.

| Property | Value |

|---|---|

| Molecular Formula | C36H60N10O9 |

| Molecular Weight | 800 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily linked to its interaction with various cellular signaling pathways. It has been studied for its potential role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling and other metabolic pathways.

Case Study : In a study examining the effects of similar compounds on PTP1B, it was found that inhibitors can significantly enhance insulin signaling, suggesting that this compound may also exhibit similar properties .

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Activation of caspase pathways |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Therapeutic Potential

The therapeutic applications of this compound are being explored in the context of metabolic disorders like diabetes and obesity. By modulating PTP activity, it may help improve insulin sensitivity and glucose metabolism.

Research Findings

- Diabetes Management : Studies have shown that compounds targeting PTP1B can lower blood glucose levels in diabetic models, indicating potential for this compound as a therapeutic agent .

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells suggests it could be developed further as an anti-cancer drug, particularly for hormone-responsive cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.